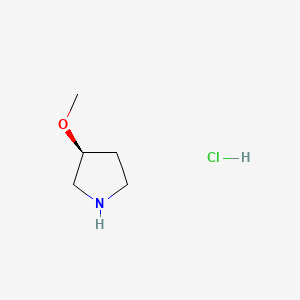

(S)-3-Methoxypyrrolidine hydrochloride

Overview

Description

(S)-3-Methoxypyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methoxypyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

Methoxylation: Introduction of the methoxy group at the 3-position of the pyrrolidine ring.

Resolution: Separation of the (S)-enantiomer from the racemic mixture.

Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of chiral catalysts or resolution agents to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrrolidine ring can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyrrolidine ring can produce various reduced derivatives.

Scientific Research Applications

(S)-3-Methoxypyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: The parent compound without the methoxy group.

3-Methoxypyrrolidine: The racemic mixture of the compound.

N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.

Uniqueness

(S)-3-Methoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group. This configuration can lead to distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

(S)-3-Methoxypyrrolidine hydrochloride is a chiral compound with significant biological activity, particularly in the realm of neuropharmacology. Its unique structural features, including the methoxy group and specific stereochemistry, contribute to its interaction with various biological targets, making it a compound of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 133.61 g/mol

- CAS Number : 685828-16-4

The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its ability to cross biological membranes and interact with receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Research indicates that it may act as a ligand for various neurotransmitter receptors, influencing neurotransmission pathways related to cognitive function and motor control.

Key Mechanisms Include:

- Cholinergic Modulation : The compound has been shown to increase acetylcholine levels in cortical and hippocampal regions, suggesting a role in enhancing cholinergic transmission .

- Receptor Interaction : It exhibits affinity for serotonin receptors (specifically 5-HT7) and adrenergic receptors (α2C), which are implicated in cognitive processes and mood regulation .

In Vivo Studies

Recent studies have highlighted the potential of this compound in preclinical models, particularly concerning cognitive enhancement and neuroprotection.

- Cognitive Enhancement : In animal models, administration of the compound has demonstrated improvements in tasks measuring memory and learning, such as the novel object recognition test .

- Neuroprotective Effects : The compound showed protective effects against neurodegeneration in models simulating Parkinson's disease, indicating its potential utility in treating cognitive deficits associated with this condition .

In Vitro Studies

In vitro assays have indicated that this compound can modulate cellular pathways involved in neuroprotection and synaptic plasticity.

- Neurotransmitter Release : Studies have reported increased release of neurotransmitters such as dopamine and acetylcholine upon treatment with the compound, which may underlie its cognitive-enhancing effects .

- Cell Viability Assays : The compound has been evaluated for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into its anticancer properties .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chiral compound with methoxy group | Cognitive enhancement, neuroprotection |

| 3-Methoxypyrrolidine | Racemic mixture without chiral specificity | Variable effects on neurotransmission |

| N-Methylpyrrolidine | Methyl group on nitrogen atom | Altered receptor interactions |

The comparison illustrates how variations in functional groups and stereochemistry can significantly influence biological properties.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Parkinson’s Disease Model : In a study involving rodents with induced Parkinsonian symptoms, treatment with this compound resulted in notable improvements in motor function and cognitive performance .

- Cognitive Impairment : Another study focused on the effects of the compound on cognitive deficits induced by phencyclidine (PCP). Results indicated that administration reversed cognitive deficits in treated animals compared to controls .

Properties

IUPAC Name |

(3S)-3-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYKVUSWPIFEQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672101 | |

| Record name | (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685828-16-4 | |

| Record name | (3S)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.